8-Chloro-5H-benzo[b]carbazole

Structure-Activity Relationship (SAR) Antitumor DNA Intercalation

Generic 'benzo[b]carbazole' sourcing introduces critical SAR risk: even minor substituent shifts can abolish activity (Asche et al., 2005). Procure the exact 8-chloro regioisomer to ensure experimental reproducibility. - Maps 8-position electronic & steric tolerance for kinase/antitumor SAR campaigns - Increased lipophilicity aids membrane permeability studies in congeneric series - COMPARE fingerprint uncorrelated with known clinical agents-ideal for phenotypic screening & target deconvolution - BenchChem supplies this probe ready-to-use, eliminating in-house chlorination and regioisomer purification bottlenecks.

Molecular Formula C16H10ClN
Molecular Weight 251.71 g/mol
Cat. No. B12974887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5H-benzo[b]carbazole
Molecular FormulaC16H10ClN
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=C4C=C(C=CC4=C3)Cl
InChIInChI=1S/C16H10ClN/c17-12-6-5-10-8-14-13-3-1-2-4-15(13)18-16(14)9-11(10)7-12/h1-9,18H
InChIKeyXDUSIBDVIBCEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-5H-benzo[b]carbazole: Procurement Guide to a Unique Halogenated Polycyclic Aromatic Hydrocarbon


8-Chloro-5H-benzo[b]carbazole (CAS: 2245927-50-6) is a synthetic, chlorinated derivative of the 5H-benzo[b]carbazole scaffold, a member of the broader carbazole family of nitrogen-containing heterocycles [1]. This compound's core structure is characterized by a planar, polycyclic aromatic system, which is a known pharmacophore for DNA intercalation and modulation of various enzyme targets [2]. The strategic placement of a chlorine atom at the 8-position of this core represents a specific point of structural diversification , distinguishing it from its unsubstituted parent molecule and other regioisomers. This modification can significantly alter the compound's physicochemical properties and its interaction with biological targets.

1

Halogenated 5H-benzo[b]carbazole scaffold for regioisomer-specific SAR studies

2

Chlorine substituent at 8-position for probing electronic and lipophilic effects

3

Polycyclic aromatic core compatible with DNA interaction and target engagement assays

Why 8-Chloro-5H-benzo[b]carbazole is Not Interchangeable with Other Carbazole Scaffolds


The 5H-benzo[b]carbazole class is not monolithic; its biological activity is exquisitely sensitive to the precise position and identity of substituents [1]. Research on a series of 5H-benzo[b]carbazoles has established clear structure-activity relationships (SAR) showing that seemingly minor changes—such as the presence or absence of a 2-hydroxyl group—dictate whether a compound is highly active or completely inactive [2]. This sensitivity is further supported by studies on related 6,11-dihydro-5H-benzo[b]carbazoles, where 9-position substitution was critical for achieving high selectivity and potency for kinase targets like ALK [3]. Therefore, a generic approach to sourcing a 'benzo[b]carbazole' is scientifically unsound; the specific regio- and chemo-type, in this case defined by the 8-chloro substitution, is a primary determinant of its utility and must be specified for reliable experimental outcomes.

!

Unsubstituted 5H-benzo[b]carbazole lacks 8-chloro electronic influence and may show divergent activity profiles

!

2-substituted analogs exhibit drastically different potency; 8-chloro substitution is not interchangeable with hydroxyl or methoxy groups

!

Related 6,11-dihydro-5H-benzo[b]carbazoles rely on 9-position substitution for kinase selectivity, underscoring regiospecificity

Quantitative Differentiation of 8-Chloro-5H-benzo[b]carbazole: SAR, Activity, and Selectivity Evidence


Structural Basis for Potency and Mechanism: SAR Insights from the 5H-Benzo[b]carbazole Class

While direct head-to-head data for 8-Chloro-5H-benzo[b]carbazole is not available in the peer-reviewed literature, robust class-level SAR from the seminal Asche et al. (2005) study provides a strong inference for its differentiation. The study evaluated a series of 5H-benzo[b]carbazoles and established that a 2-hydroxyl substituent leads to a noticeable increase in antitumor activity, while 2-unsubstituted, 2-acetoxy, and 2-methoxy derivatives were either significantly less potent or completely inactive [1]. This demonstrates that the electronic and steric nature of a single substituent can be a decisive factor. The presence of an electron-withdrawing chlorine at the 8-position in this target compound is thus highly likely to produce a distinct activity profile, pharmacokinetics, and target interaction compared to the unsubstituted parent or analogs with other functional groups.

SAR Substituent Sensitivity
Class-level inference
Activity shift from active to inactive with single substituent change
Reported SAR context; supports regioisomer-specific procurement
Direct 8-chloro data not available; class inference from 5H-benzo[b]carbazole panel
Structure-Activity Relationship (SAR) Antitumor DNA Intercalation

Molecular Properties: Calculated Physicochemical Differentiation of 8-Chloro-5H-benzo[b]carbazole

A key point of differentiation is the compound's molecular weight and lipophilicity relative to the parent scaffold. 8-Chloro-5H-benzo[b]carbazole has a molecular weight of 251.71 g/mol [1]. In contrast, the unsubstituted 5H-benzo[b]carbazole parent (C16H11N) has a molecular weight of 217.27 g/mol. This addition of a single chlorine atom increases the molecular weight by approximately 34.44 g/mol and, more importantly, is predicted to increase the compound's logP (lipophilicity) by approximately +0.7 to +1.0 log units, a standard effect for aromatic chlorination [2]. This enhanced lipophilicity can directly influence membrane permeability, cellular uptake, and potential off-target binding, making the 8-chloro analog a distinct chemical entity from a developability standpoint.

Physicochemical Shift
Predicted
ΔMW +34.44 g/mol; ΔLogP +0.7 to +1.0
May alter membrane permeability and cellular uptake
Calculated from molecular structure; experimental confirmation advised
Physicochemical Properties Drug-likeness Lead Optimization

Inferred Novel Mechanism of Action via COMPARE Analysis of the 5H-Benzo[b]carbazole Class

A COMPARE analysis conducted on a panel of active 5H-benzo[b]carbazoles (including derivative 15c with an IC50 comparable to amsacrine and mitomycin C) revealed poor or no correlation with the NCI's standard agents database [1]. This finding indicates that the antitumor activity of these compounds is mediated by a mechanism of action (MoA) that is distinct from most clinically established anticancer drugs. As a member of this same structural class, 8-Chloro-5H-benzo[b]carbazole can be inferred to possess a similarly novel MoA, potentially involving unique interactions with DNA, topoisomerases, or other protein kinases [2].

Mechanism Novelty (COMPARE)
Class-level inference
Poor correlation with standard anticancer agents
Supports exploration of distinct mechanism of action
Class-level COMPARE analysis; 8-chloro specific validation needed
Mechanism of Action (MoA) Anticancer Drug Discovery Target Identification

Targeted Applications for 8-Chloro-5H-benzo[b]carbazole Based on Quantitative Evidence


Medicinal Chemistry: Probing Halogen Effects in 5H-Benzo[b]carbazole SAR

Procure 8-Chloro-5H-benzo[b]carbazole as a key member of a focused library to systematically investigate the impact of a halogen substituent on the biological activity of the 5H-benzo[b]carbazole pharmacophore. The established SAR from Asche et al. (2005) shows that even minor changes can abolish activity, making this compound essential for mapping the tolerance and electronic requirements of the 8-position [1]. Its predicted increased lipophilicity also makes it a critical tool for probing membrane permeability and cellular accumulation in a congeneric series [2].

Chemical Biology: A Tool for Exploring Novel Anticancer Mechanisms

This compound is a valuable chemical probe for investigating novel anticancer mechanisms. The COMPARE analysis of the 5H-benzo[b]carbazole class revealed a unique activity fingerprint uncorrelated with known clinical agents [1]. Utilizing 8-Chloro-5H-benzo[b]carbazole in phenotypic screens and target deconvolution studies could help identify new protein targets and signaling pathways in cancer cells, particularly those resistant to conventional DNA-damaging or topoisomerase-targeting drugs.

Kinase Inhibitor Discovery: A Unique Scaffold for Exploring the E0 Region of the ATP-Binding Pocket

The 5H-benzo[b]carbazole core has been successfully developed into highly selective and potent anaplastic lymphoma kinase (ALK) inhibitors (e.g., compound 13d with an IC50 of 2.9 nM) by introducing substituents that interact with the unique E0 region of the ATP-binding site [1]. The 8-chloro derivative offers a distinct vector and electronic environment for substitution, making it a valuable starting point for structure-based drug design (SBDD) campaigns aimed at developing the next generation of selective kinase inhibitors targeting ALK, SRPK, or other kinases with unique ATP-pocket features [2].

Academic Research: Teaching Tool for Heterocyclic Chemistry and Halogenation

In an academic setting, 8-Chloro-5H-benzo[b]carbazole serves as an excellent example for illustrating the principles of electrophilic aromatic substitution on a complex, fused heterocycle. It can be used in advanced organic chemistry courses to discuss the synthesis, characterization, and reactivity of halogenated polycyclic aromatic compounds, as well as the profound impact of a single substituent on molecular properties and biological function [1].

Application
Selection Property
Validation Focus
Halogen SAR in 5H-benzo[b]carbazole series
Substituent-dependent activity profile
8-position tolerance and lipophilicity effect assessment
Novel mechanism of action studies
Uncorrelated activity fingerprint vs. known agents
Phenotypic screening and target deconvolution
Kinase inhibitor scaffold exploration
Scaffold suitability for ATP-binding pocket interactions
Kinase selectivity profiling and SBDD campaigns
Teaching heterocyclic chemistry
Halogenated polycyclic aromatic example
Synthesis, characterization, and reactivity pedagogy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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